Cas no 1274634-07-9 (1-(2-Azidoethyl)-4-phenyl-1H-pyrazole)
1-(2-Azidoethyl)-4-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-azidoethyl)-4-phenyl-1H-pyrazole
- 1-(2-azidoethyl)-4-phenylpyrazole
- 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole
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- Inchi: 1S/C11H11N5/c12-15-13-6-7-16-9-11(8-14-16)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
- InChI Key: YHKGJXLSINBVAU-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)C1C=CC=CC=1)CCN=[N+]=[N-]
Computed Properties
- Exact Mass: 213.10144537 g/mol
- Monoisotopic Mass: 213.10144537 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.2
- Molecular Weight: 213.24
1-(2-Azidoethyl)-4-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A117406-100mg |
1-(2-azidoethyl)-4-phenyl-1h-pyrazole |
1274634-07-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A117406-500mg |
1-(2-azidoethyl)-4-phenyl-1h-pyrazole |
1274634-07-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A117406-1g |
1-(2-azidoethyl)-4-phenyl-1h-pyrazole |
1274634-07-9 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F2198-5708-0.25g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2198-5708-0.5g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2198-5708-1g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2198-5708-2.5g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2198-5708-5g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2198-5708-10g |
1-(2-azidoethyl)-4-phenyl-1H-pyrazole |
1274634-07-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
1-(2-Azidoethyl)-4-phenyl-1H-pyrazole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole
Introduction to 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS No. 1274634-07-9)
1-(2-Azidoethyl)-4-phenyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 1274634-07-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic compound features a pyrazole core substituted with an azidoethyl group and a phenyl ring, making it a versatile scaffold for the development of novel therapeutic agents.
The structural motif of 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole positions it as a potential candidate for various biological applications. The presence of the azido functional group (–N₃) introduces reactivity that can be exploited in synthetic chemistry, enabling further derivatization and the creation of more complex molecules. Additionally, the phenyl ring contributes to hydrophobic interactions and can influence the compound's binding affinity to biological targets.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles are known for their role as pharmacophores in drugs targeting inflammation, cancer, and infectious diseases. The introduction of the azidoethyl side chain in 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole enhances its potential utility by providing a handle for post-synthetic modifications, such as click chemistry reactions or cross-coupling processes.
One of the most compelling aspects of this compound is its potential in medicinal chemistry research. The azido group can be selectively converted into other functional groups, such as amines or alcohols, through reduction or nucleophilic substitution reactions. This flexibility makes 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole a valuable building block for synthesizing analogs with tailored properties.
Recent studies have highlighted the importance of pyrazole derivatives in developing small-molecule inhibitors for kinases and other enzymes involved in signal transduction pathways. The phenyl ring in 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole can be positioned to interact with specific pockets on target proteins, while the azido group offers opportunities for further chemical manipulation. Such interactions are crucial for designing compounds with high selectivity and potency.
The synthesis of 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the azido group requires careful handling due to its sensitivity to reducing agents and moisture. However, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.
In drug discovery pipelines, compounds like 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole are often screened for their ability to modulate biological pathways relevant to disease states. For instance, pyrazole derivatives have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a role in autoimmune disorders and cancer. The structural features of this compound make it a compelling candidate for further investigation.
The pharmaceutical industry continues to explore novel heterocyclic compounds due to their diverse biological activities and synthetic accessibility. 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole exemplifies how structural modifications can enhance the pharmacological profile of a molecule. By leveraging the reactivity of the azido group and the spatial orientation provided by the phenyl ring, researchers can develop compounds with improved pharmacokinetic properties and reduced toxicity.
Moreover, computational modeling and high-throughput screening techniques have accelerated the process of identifying promising candidates like 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole. These methods allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. Such advancements underscore the importance of interdisciplinary approaches in modern drug discovery.
The versatility of 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole extends beyond its use as an intermediate in synthetic chemistry. It can also serve as a scaffold for developing probes that aid in understanding biological mechanisms at the molecular level. For example, fluorescently labeled derivatives could be used to study protein-protein interactions or track cellular processes in real-time.
In conclusion, 1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS No. 1274634-07-9) represents a significant advancement in medicinal chemistry research. Its unique structural features and reactivity make it a valuable tool for developing new therapeutic agents targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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